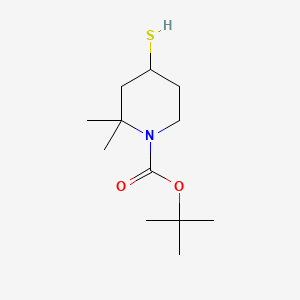

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18262799

Molecular Formula: C12H23NO2S

Molecular Weight: 245.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO2S |

|---|---|

| Molecular Weight | 245.38 g/mol |

| IUPAC Name | tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO2S/c1-11(2,3)15-10(14)13-7-6-9(16)8-12(13,4)5/h9,16H,6-8H2,1-5H3 |

| Standard InChI Key | WPJWTSKGTAEDBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)S)C |

Introduction

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is an organic compound featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is substituted with a tert-butyl group and a sulfanyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate typically involves multi-step synthetic routes. These methods can vary based on the availability of starting materials and desired yields. The specific reactivity of the compound can depend on conditions such as temperature and the presence of catalysts.

Synthesis Steps:

-

Starting Materials: The choice of starting materials is crucial for the synthesis. Common starting materials include piperidine derivatives and appropriate reagents for introducing the sulfanyl and tert-butyl groups.

-

Reaction Conditions: The reaction conditions, including solvents and temperature, are carefully controlled to optimize the yield and purity of the product.

-

Purification: Techniques such as recrystallization or chromatography are used to purify the compound.

Potential Applications

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has potential applications in medicinal chemistry due to its unique structure. It may serve as a precursor for further modifications leading to biologically active compounds.

Application Areas:

-

Medicinal Chemistry: Its structural features may confer specific biological activities, making it a valuable compound for drug design and synthesis.

-

Organic Synthesis: The compound's reactivity patterns make it useful in various organic synthesis pathways.

Comparison with Similar Compounds

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate shares structural characteristics with several related compounds, but its sulfanyl substitution and piperidine ring distinguish it from others.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-sulfanylpiperidine-1-carboxylate | Similar piperidine structure, lacks dimethyl substitution | Different reactivity due to reduced steric hindrance |

| Tert-butyl 2,2-dimethylpiperazine-1-carboxylate | Piperazine instead of piperidine | Different biological properties due to ring structure |

| Tert-butyl 4-formyl-2,2-dimethyl-piperidine-1-carboxylate | Contains an aldehyde group | Offers different reactivity patterns compared to sulfanyl derivatives |

Research Findings and Future Directions

Further research is necessary to elucidate the specific biological effects of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate. Interaction studies involving this compound could focus on its potential as a therapeutic agent, exploring its interactions with enzymes and receptors.

Future Research Directions:

-

Biological Activity Studies: Investigating the compound's biological activity and potential therapeutic applications.

-

Synthetic Pathways Optimization: Improving synthesis methods to increase yield and purity.

Given the limitations in available data from reliable sources, further experimental studies are required to fully understand the compound's properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume